N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzenesulfonamide
Description
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a hybrid structure combining furan, indoline, and nitrobenzenesulfonamide moieties.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c24-23(25)16-7-9-17(10-8-16)29(26,27)21-14-19(20-6-3-13-28-20)22-12-11-15-4-1-2-5-18(15)22/h1-10,13,19,21H,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEBBXKSABFPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan-2-yl Intermediate: Starting with a furan derivative, the furan-2-yl group is introduced through a Friedel-Crafts acylation reaction.
Indoline Synthesis: The indoline moiety is synthesized via a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Coupling Reaction: The furan-2-yl and indoline intermediates are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzenesulfonamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and indoline moieties can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several sulfonamide derivatives documented in the evidence. Key analogues include:
Spectroscopic and Crystallographic Data
- NMR and IR Trends: Analogues such as N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide and N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide were characterized via 1H/13C NMR and IR, with sulfonamide S=O stretches typically appearing at 1150–1350 cm⁻¹. The target compound’s nitro group would likely show NO₂ symmetric/asymmetric stretches near 1520 and 1350 cm⁻¹.
Biological Activity
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.
Chemical Structure and Properties
The compound features a furan ring, an indole moiety, and a nitrobenzenesulfonamide group. The unique combination of these structural elements contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₄S |
| Molecular Weight | 305.36 g/mol |
| CAS Number | 2229113-06-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to modulation of enzymatic activities or receptor interactions.
Biological Activity
Recent studies have highlighted the compound's potential as an anti-plasmodial agent. For instance, in vitro evaluations demonstrated significant activity against Plasmodium falciparum, with IC₅₀ values indicating potent effects on the parasite's lifecycle stages:
| Compound | IC₅₀ (µg/mL) | Activity Stage |
|---|---|---|
| This compound | 5.4 | Mature-stage trophozoites |
| Control | 22.0 | Ring-stage parasites |
These findings suggest that the compound exhibits greater susceptibility towards mature-stage trophozoites than towards ring-stage parasites, indicating a selective mode of action.
Case Studies
- In Vitro Evaluation : A study conducted on various derivatives of sulfonamides showed that this compound had a favorable safety profile, exhibiting minimal cytotoxicity against human-derived cell lines while maintaining efficacy against malaria parasites .
- Docking Studies : In silico studies using molecular docking simulations revealed that the compound binds effectively to the active site of dihydrofolate reductase in P. falciparum, with a binding affinity of -10.4 kcal/mol. This interaction suggests a mechanism where the compound could inhibit critical metabolic pathways in the parasite .
Comparative Analysis
When compared to similar compounds, this compound stands out due to its unique structural features that enhance its bioactivity:
| Compound | Structural Features | Notable Activity |
|---|---|---|
| N-(pyridin-2-ylmethyl)furan-2-carboxamide | Pyridine ring instead of indole | Moderate anti-plasmodial |
| 4-Nitrobenzenesulfonamide | Lacks furan and indole moieties | General antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
